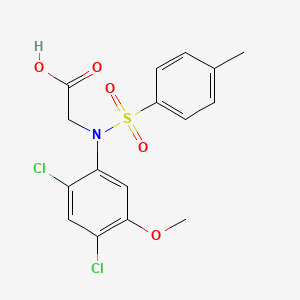

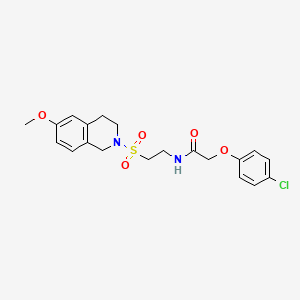

3-(1-(9H-xanthene-9-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-(9H-xanthene-9-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione, commonly known as Xanthydrol, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both imidazolidine and xanthene moieties. Xanthydrol has shown great potential in various scientific applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycolurils and Their Analogues : Glycolurils, which are structurally related to imidazolidine derivatives, have found widespread applications across various scientific fields. These include pharmacologically active compounds with antibacterial, nootropic, and neurotropic properties, explosives, gelators, and as building blocks in supramolecular chemistry. The development of new methods for synthesizing glycolurils and their analogues highlights the compound's significance in advancing research and technological applications (Kravchenko et al., 2018).

Anticancer Properties of Spirohydantoin Compounds : Hydantoin derivatives have been studied for their potential as cancer therapeutic agents. Novel spirohydantoin compounds were found to exhibit cytotoxic effects on human leukemic cell lines, suggesting their utility in developing anticancer therapies. This indicates the potential for compounds like 3-(1-(9H-xanthene-9-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione to be evaluated for similar therapeutic applications (Kavitha et al., 2009).

Hydantoin and Hydrogen-Bonding Patterns : The structural analysis of hydantoin and its derivatives has provided insights into their hydrogen-bonding patterns, which are crucial for understanding their reactivity and stability. Such studies are fundamental in the development of new compounds with enhanced properties for pharmaceutical and technological applications (Yu et al., 2004).

Electrochemical Studies : Imidazolidine-2,4-dione derivatives have been studied for their electrochemical properties, which are relevant in corrosion inhibition and materials science. These studies underscore the compound's potential in developing new materials with improved corrosion resistance and electrochemical performance (Elbarki et al., 2020).

Wirkmechanismus

Target of Action

Related compounds have been found to interact with mglu1 receptors .

Mode of Action

Similar compounds have been reported to act as positive allosteric modulators of mglu1 receptors . This suggests that 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione may enhance the activity of these receptors, leading to increased downstream signaling.

Biochemical Pathways

Mglu1 receptors, which are potentially targeted by this compound, are involved in several important physiological processes, including synaptic plasticity and neuronal excitability .

Result of Action

As a potential positive allosteric modulator of mglu1 receptors, this compound could enhance the activity of these receptors and influence downstream signaling pathways .

Biochemische Analyse

Biochemical Properties

3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to modulate the activity of certain enzymes involved in oxidative stress responses, such as those in the Nrf2 pathway . The interaction with these enzymes often involves binding to specific active sites, leading to either inhibition or activation of the enzyme’s function. Additionally, the xanthene moiety in the compound is known for its antioxidant properties, which further enhances its biochemical significance .

Cellular Effects

The effects of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the translocation of Nrf2, a key regulator of antioxidant response, into the nucleus, thereby promoting the expression of genes involved in detoxification and antioxidant defense . This modulation of gene expression can lead to improved cellular resilience against oxidative stress and inflammation.

Molecular Mechanism

At the molecular level, 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. The compound’s xanthene moiety is known to interact with the active sites of enzymes, leading to either inhibition or activation depending on the enzyme’s role in cellular processes . Additionally, the azetidine and imidazolidine rings contribute to the compound’s ability to form stable complexes with proteins, further influencing their activity and stability. These interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antioxidant and anti-inflammatory effects, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and reduced inflammation . At higher doses, there may be threshold effects where the compound’s efficacy plateaus or even adverse effects, such as toxicity, become apparent. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful side effects.

Metabolic Pathways

3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves oxidative reactions facilitated by enzymes such as cytochrome P450 . These reactions lead to the formation of metabolites that may retain some of the parent compound’s biological activity. Additionally, the compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular energy balance and overall metabolic health.

Transport and Distribution

The transport and distribution of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound’s xanthene moiety facilitates its interaction with cellular transport mechanisms, allowing it to be efficiently distributed to various cellular compartments . This distribution is essential for the compound’s biological activity, as it ensures that the compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a key factor in its activity and function. The compound is known to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments, ensuring its proper function within the cell.

Eigenschaften

IUPAC Name |

3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c24-17-9-21-20(26)23(17)12-10-22(11-12)19(25)18-13-5-1-3-7-15(13)27-16-8-4-2-6-14(16)18/h1-8,12,18H,9-11H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVADZFNTNNDYHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5C(=O)CNC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2569376.png)

![N-(4-bromobenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2569377.png)

![S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate](/img/structure/B2569379.png)

![(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2569383.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569389.png)

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2569391.png)

![2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2569393.png)